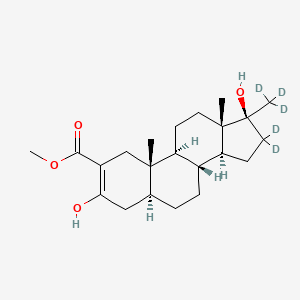
2-Carboxy 3-Hydroxy Madol Methyl Ester-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Carboxy 3-Hydroxy Madol Methyl Ester-d5 is a complex organic compound It is characterized by its multiple chiral centers and the presence of deuterium atoms, which are isotopes of hydrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.
Introduction of hydroxyl groups: Hydroxyl groups can be introduced via oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Deuterium incorporation: Deuterium atoms can be introduced through deuterium exchange reactions, often using deuterated solvents or reagents.
Esterification: The carboxylate group can be formed through esterification reactions using methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl or methyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, or specific catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a model molecule for studying stereochemistry and isotopic effects. Its complex structure makes it an excellent candidate for various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy.
Biology
In biological research, the compound’s deuterium atoms can be used to trace metabolic pathways. Deuterium-labeled compounds are valuable in studying enzyme mechanisms and drug metabolism.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. The presence of hydroxyl groups and the specific stereochemistry might make it a candidate for drug development.
Industry
Industrially, the compound could be used in the synthesis of more complex molecules or as a precursor in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The deuterium atoms could alter the compound’s metabolic stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (5S,8R,9S,10S,13S,14S,17S)-3,17-dihydroxy-10,13-dimethyl-17-(methyl)-4,5,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-2-carboxylate: Similar structure but without deuterium atoms.
Methyl (5S,8R,9S,10S,13S,14S,17S)-3,17-dihydroxy-10,13-dimethyl-17-(ethyl)-4,5,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-2-carboxylate: Similar structure with an ethyl group instead of a trideuteriomethyl group.
Uniqueness
The presence of deuterium atoms in 2-Carboxy 3-Hydroxy Madol Methyl Ester-d5 makes it unique. Deuterium can influence the compound’s physical and chemical properties, such as its stability and reactivity, making it valuable for specific scientific and industrial applications.
Propiedades
Número CAS |
853904-67-3 |
|---|---|
Fórmula molecular |
C22H34O4 |
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
methyl (5S,8R,9S,10S,13S,14S,17S)-16,16-dideuterio-3,17-dihydroxy-10,13-dimethyl-17-(trideuteriomethyl)-4,5,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-2-carboxylate |
InChI |
InChI=1S/C22H34O4/c1-20-12-15(19(24)26-4)18(23)11-13(20)5-6-14-16(20)7-9-21(2)17(14)8-10-22(21,3)25/h13-14,16-17,23,25H,5-12H2,1-4H3/t13-,14+,16-,17-,20-,21-,22-/m0/s1/i3D3,10D2 |
Clave InChI |
QUTQPYZOFLCEEF-SCQDEYKUSA-N |
SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC(=C(C4)O)C(=O)OC)C |
SMILES isomérico |
[2H]C1(C[C@H]2[C@@H]3CC[C@H]4CC(=C(C[C@@]4([C@H]3CC[C@@]2([C@@]1(C([2H])([2H])[2H])O)C)C)C(=O)OC)O)[2H] |
SMILES canónico |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC(=C(C4)O)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















